molecular formula C8H3F5N2 B13116312 5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole

5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole

Katalognummer: B13116312
Molekulargewicht: 222.11 g/mol
InChI-Schlüssel: FZDWJBKYLPEHMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative. This compound is of interest due to its unique chemical properties, which include high thermal stability and significant electron-withdrawing effects due to the presence of multiple fluorine atoms. These properties make it a valuable compound in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole typically involves the introduction of fluorine atoms into the benzimidazole ring. One common method involves the reaction of 5,6-difluoro-1H-benzimidazole with trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of catalysts such as palladium(II) acetate and ligands like tri-tert-butylphosphonium tetrafluoroborate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as halogenation, cyclization, and purification through crystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions, often catalyzed by transition metals.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex aromatic compounds.

Wissenschaftliche Forschungsanwendungen

5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s high thermal stability and resistance to metabolic degradation enhance its efficacy in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly valuable in applications requiring high thermal stability and strong electron-withdrawing effects.

Eigenschaften

Molekularformel

C8H3F5N2

Molekulargewicht

222.11 g/mol

IUPAC-Name

5,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3F5N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15)

InChI-Schlüssel

FZDWJBKYLPEHMU-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CC(=C1F)F)N=C(N2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.